![molecular formula C6H10N4 B2550053 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole CAS No. 708204-49-3](/img/structure/B2550053.png)
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole
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Overview
Description
The compound “1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The nitrogen atom of pyrrolidine, as a secondary amine, confers basicity to the scaffold .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also described, highlighting the influence of different substituents on the biological activity .Scientific Research Applications
- The pyrrolidine ring, including its derivatives like 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole, serves as a valuable scaffold for designing bioactive compounds. Medicinal chemists exploit its sp3-hybridization, which allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to three-dimensional coverage. Researchers have synthesized various bioactive molecules based on this scaffold, aiming for target selectivity .
- Some derivatives of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole exhibit promising anticancer activity. Researchers have explored their potential as inhibitors of specific cancer-related enzymes or receptors. These compounds may interfere with cell proliferation, angiogenesis, or metastasis .
- The pyrrolidine ring’s stereochemistry and substituent orientation influence its antimicrobial activity. Researchers have investigated derivatives of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole as potential antibiotics or antifungal agents. These compounds may target specific microbial enzymes or cell structures .
- The pyrrolidine scaffold has relevance in neurological drug development. Researchers explore derivatives for their potential as neuroprotective agents, neurotransmitter modulators, or ligands for specific receptors involved in neurodegenerative diseases .
- 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, sensing, and materials science. Researchers investigate their properties and reactivity in various contexts .
- Some pyrrolidine-based compounds, including 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives, exhibit interesting photophysical properties. These compounds may serve as fluorescent probes, sensors, or imaging agents. Researchers study their behavior in different environments and applications .
Medicinal Chemistry and Drug Development
Anticancer Agents
Antimicrobial Properties
Neurological Disorders
Metal Complexes and Coordination Chemistry
Photophysical Properties and Sensors
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-1,2,4-triazole, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like 1-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the biological activity of pyrrolidine derivatives .
Future Directions
properties
IUPAC Name |
1-pyrrolidin-3-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-6(1)10-5-8-4-9-10/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBKRUMCUODGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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